9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
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Properties
IUPAC Name |
9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-25-15-7-4-13(5-8-15)17-12-18-16-11-14(22)6-9-19(16)27-21(24(18)23-17)20-3-2-10-26-20/h2-11,18,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXXWPFLBDEUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of benzoxazines. Its unique structure features a fused pyrazolo-benzoxazine framework, which includes a chloro substituent, a furan ring, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities , including anticancer , anti-inflammatory , and antibacterial properties .
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Chloro Group | Enhances reactivity and potential biological interactions |
| Furan Ring | Contributes to electron delocalization and biological activity |
| Methoxyphenyl Moiety | Increases lipophilicity and may enhance cellular uptake |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of the pyrazolo-benzoxazine framework can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds have demonstrated the ability to reduce cell viability in cancer cell lines like A549 (lung cancer) and HT29 (colon cancer).
- Induction of apoptosis : Some analogs trigger programmed cell death in malignant cells.
A comparative analysis of structural analogs reveals that modifications in substituents can significantly influence anticancer potency. For example, compounds with additional electron-withdrawing groups often show enhanced inhibitory effects on tumor growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been investigated. Preliminary studies suggest that benzoxazine derivatives can modulate inflammatory pathways by:
- Inhibiting pro-inflammatory cytokines : Such as TNF-alpha and IL-6.
- Reducing oxidative stress : By scavenging free radicals and enhancing antioxidant defenses.
Antibacterial Activity
The antibacterial properties of this compound have been explored against various bacterial strains. The presence of the furan ring is thought to enhance the compound's interaction with bacterial membranes, leading to:
- Disruption of membrane integrity : Resulting in bacterial cell lysis.
- Inhibition of bacterial growth : Particularly against Gram-positive bacteria.
Case Studies and Research Findings
Several studies have detailed the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions starting from simpler precursors.
-
Biological Assays : In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. For example:
- IC50 values for A549 cells were reported at approximately 8 µM.
- Selectivity indices indicated preferential toxicity towards cancerous cells compared to normal fibroblasts.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
Methodological Answer : Synthesis involves multi-step reactions starting with precursors like substituted pyrazoles and furan derivatives. Core steps include:
- Cyclization : Formation of the pyrazolo[1,5-c][1,3]oxazine core under reflux conditions (e.g., using toluene or DMF as solvents at 80–120°C) .
- Functionalization : Introduction of chloro, furan-2-yl, and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ for cross-coupling may enhance yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity . Critical Parameters : Temperature control and solvent polarity significantly affect yield and regioselectivity.
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, furan protons resonate at δ 6.3–7.5 ppm, while the methoxyphenyl group shows a singlet at δ 3.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 333.77) .
Q. What biological activities are associated with this compound?
Methodological Answer : Preclinical studies suggest:
- Anticancer Activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) via apoptosis induction, measured via MTT assays .
- Antimicrobial Effects : MIC of 8–16 µg/mL against Staphylococcus aureus in broth microdilution assays .
- Mechanistic Insights : Interaction with DNA topoisomerase II or kinase targets inferred from molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. non-polar solvents .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields by 25% .
Table 1 : Reaction Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 80°C (reflux) | 100°C (microwave) | +20% |
| Catalyst | None | Pd(PPh₃)₄ (5 mol%) | +25% |
| Solvent | Toluene | DMF | +15% |
Q. What computational strategies elucidate its mechanism of action?
Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., EGFR, Kd ≈ 1.2 µM) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing Cl) with bioactivity .
Q. How to address contradictions in reported biological activities?
Methodological Answer : Discrepancies arise from substituent effects or assay variability. Resolve via:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., bromo vs. methoxy substituents) .
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., ATP-based viability assays) .
Table 2 : SAR for Anticancer Activity
| Substituent | IC₅₀ (MCF-7) | Mechanism |
|---|---|---|
| 4-Methoxyphenyl | 3.5 µM | Topoisomerase II inhibition |
| 4-Bromophenyl | 8.2 µM | EGFR binding |
| 4-Fluorophenyl | 5.1 µM | Apoptosis induction |
Q. What strategies enable derivatization for enhanced bioactivity?
Methodological Answer :
- Substitution Reactions : Replace Cl with amines/thiols (K₂CO₃, DMF, 60°C) to improve solubility .
- Esterification : React bromobenzoate moieties with alcohols to modulate lipophilicity .
- Oxidation : Convert furan to diketones using KMnO₄ for redox-active derivatives .
Q. How to validate analytical methods for quality control?
Methodological Answer :
- NMR Validation : Ensure <5% signal-to-noise ratio and resolution of all peaks .
- HPLC Method Development : Optimize retention times (e.g., 8–10 min) with 0.1% TFA in mobile phase .
- Inter-Lab Reproducibility : Cross-validate MS and NMR data across facilities to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
